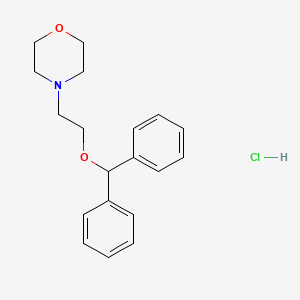

Linadryl hydrochloride

Vue d'ensemble

Description

Diphenhydramine is an antihistamine and sedative primarily used to treat allergies, insomnia, and symptoms of the common cold . It is also less commonly used for tremors in parkinsonism, and nausea . It is taken by mouth, injected into a vein, injected into a muscle, or applied to the skin .

Synthesis Analysis

A highly integrated approach to the development of a process for the continuous synthesis and purification of diphenhydramine has been reported . Mass spectrometry (MS) is utilized throughout the system for on-line reaction monitoring, off-line yield quantitation, and as a reaction screening module that exploits reaction acceleration in charged microdroplets for high throughput route screening .Molecular Structure Analysis

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity and coordinates of Linadryl H molecule .Chemical Reactions Analysis

The continuous-flow synthesis and purification of diphenhydramine have been studied . The ability to rapidly screen conditions in charged microdroplets was used to guide optimization of the process in a microfluidic reactor . A quantitative MS method was developed and used to measure the reaction kinetics .Physical And Chemical Properties Analysis

The physical and chemical properties of diphenhydramine hydrochloride include a fusion temperature of 443K . More detailed physicochemical properties can be found in the safety data sheet .Applications De Recherche Scientifique

1. Antihistamine Agent

Linadryl hydrochloride, also known as beta-morpholinoethyl benzhydryl ether hydrochloride, has been studied for its effects as an antihistamine agent. A clinical investigation involving 250 individuals, including those with allergic diseases, found that Linadryl hydrochloride, when administered orally in doses ranging from 300 to 1,200 mg daily, demonstrated a variable effect on gastric acid secretion and histamine responses of the skin. It was also noted for providing a sense of well-being and more restful sleep in some individuals. However, its effectiveness was considered to be less than benadryl, and a significant proportion of patients experienced drowsiness as a side effect (McBAVACK, Schulman, & Boyd, 1948).

2. Environmental Degradation Studies

Linadryl hydrochloride appears to be mistakenly linked to research on hexachlorocyclohexane (HCH) degradation, likely due to a similarity in naming conventions. Studies on HCH degradation focus on the lin genes (such as linA and linB) in various bacterial strains like Sphingomonas paucimobilis, which are responsible for the biodegradation of HCH isomers in the environment. These genes encode enzymes that play a crucial role in degrading environmentally persistent pollutants like HCH, thus contributing to bioremediation efforts (Kumari et al., 2002); (Trantírek et al., 2001); (Lal et al., 2010); (Okai et al., 2010).

Mécanisme D'action

Diphenhydramine is a first-generation H1 receptor antihistamine . It works by blocking certain effects of histamine, which produces its antihistamine and sedative effects . Antihistamines block histamine at H1 receptors, inhibit smooth muscle constriction in blood vessels and the respiratory and GI tracts, and decrease capillary permeability, salivation, and tear formation .

Safety and Hazards

Diphenhydramine may cause dizziness or drowsiness . Use caution when driving, operating machinery, or performing other hazardous activities . The U.S. Food and Drug Administration (FDA) warns that taking higher than recommended doses of diphenhydramine can lead to serious heart problems, seizures, coma, or even death .

Propriétés

IUPAC Name |

4-(2-benzhydryloxyethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20;/h1-10,19H,11-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBFGAOTUOOEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207998 | |

| Record name | Linadryl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5928-69-8 | |

| Record name | Linadryl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linadryl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

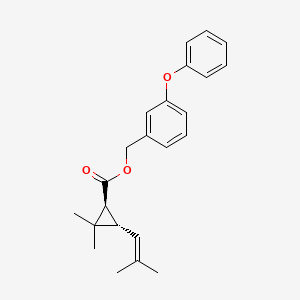

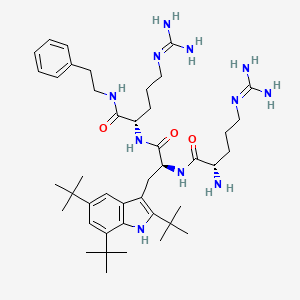

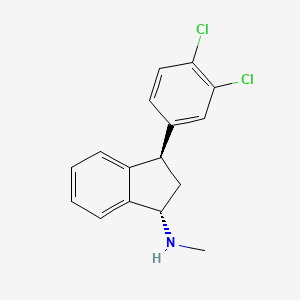

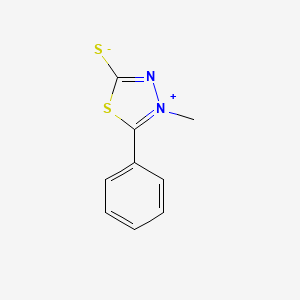

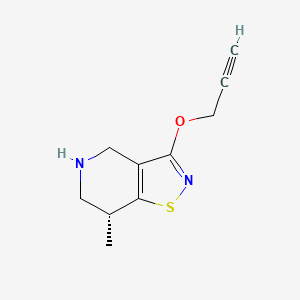

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-(3-nitrobenzoyl)-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1675331.png)

![4-{[4,4-Bis(4-fluorophenyl)butyl]amino}-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol](/img/structure/B1675340.png)

![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)